1-(3-Chlorophenyl)-2,2-dihydroxyethan-1-one
Description
1-(3-Chlorophenyl)-2,2-dihydroxyethan-1-one is a chlorinated aromatic compound featuring a phenyl ring substituted with a chlorine atom at the meta position and an ethanone backbone with two hydroxyl groups at the β-carbon.
Properties
IUPAC Name |
1-(3-chlorophenyl)-2,2-dihydroxyethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,8,11-12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSESAZZNCZBFTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)-2,2-dihydroxyethan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with a suitable dihydroxy compound under controlled conditions. The reaction typically requires a catalyst and may involve steps such as condensation and subsequent oxidation to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-2,2-dihydroxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(3-Chlorophenyl)-2,2-dihydroxyethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Chlorophenyl)-2,2-dihydroxyethan-1-one exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that the compound binds to, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
1-(3-Chlorophenyl)ethanone (2g)
- Structure: Lacks hydroxyl groups on the ethanone moiety.
- Synthesis : Prepared via catalytic dehydrogenation of secondary alcohols, yielding a colorless oil (90% efficiency) .
- Key Differences : The absence of dihydroxy groups reduces polarity and hydrogen-bonding capacity, likely making it less reactive in aqueous environments compared to the target compound.
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine
- Structure : Incorporates a piperazine ring and chloropropyl chain.
- Synthesis : Derived from bis-(2-chloroethylamine) hydrochloride through multi-step reactions .
Mitotane [1-(o-chlorophenyl)-1-(p-chlorophenyl)-2,2-dichloroethane]
- Structure : Dichloroethane backbone with two chlorophenyl groups.
- Activity: Cytotoxic agent targeting adrenal carcinoma via mitochondrial degeneration. The dichloroethylene structure is critical for activity, while chlorophenyl substituents are less significant .
- Contrast: The target compound’s dihydroxyethanone group may engage in different biochemical pathways (e.g., redox reactions) compared to mitotane’s lipophilic dichloroethane backbone.
1-(3-Chloro-2-hydroxyphenyl)ethan-1-one
Heterocyclic Derivatives
1-(3-Chlorothiophen-2-yl)ethanone
- Structure : Thiophene ring replaces phenyl, with a chlorine substituent.
1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethan-1-one
Structural Influence on Properties
*Calculated based on molecular formula C₈H₇ClO₃.
Biological Activity
1-(3-Chlorophenyl)-2,2-dihydroxyethan-1-one, also known as 1-(3-Chlorophenyl)-1-hydroxy-2-propanone, is a compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C9H9ClO2
- Molecular Weight : 184.62 g/mol
- CAS Number : 857233-13-7
This compound is structurally related to Bupropion, a well-known antidepressant and smoking cessation aid. Its derivatives have been investigated for various biological activities, including anticancer and antimicrobial effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound and its derivatives. These compounds have been tested against several cancer cell lines, including:
- Chronic Myelogenous Leukemia (K562)
- Prostate Cancer (PC3)
- Colon Cancer (SW620)
- Human Kidney Cancer (Caki 1)
In vitro assays demonstrated that certain derivatives exhibit selective cytotoxicity towards K562 cells while showing minimal toxicity to normal human keratocytes (HaCaT cells). The mechanism of action involves the induction of reactive oxygen species (ROS) and apoptosis in cancer cells.
Table 1: Cytotoxicity of this compound Derivatives
| Compound | Cell Line | IC50 (mM) | Toxicity to HaCaT |
|---|---|---|---|
| Compound A | K562 | 5.0 | Low |
| Compound B | PC3 | 10.0 | Moderate |
| Compound C | SW620 | 15.0 | Low |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
The pro-apoptotic activity of this compound was confirmed using assays such as the Annexin V Apoptosis Detection Kit and Caspase-Glo assays. These studies revealed that:
- Increased ROS Production : The compound significantly elevates ROS levels in treated cancer cells.
- Induction of Apoptosis : Both caspase activation and phosphatidylserine exposure were observed, indicating that the compound effectively triggers programmed cell death.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown moderate activity against Gram-positive bacteria in antimicrobial studies. Minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Streptococcus pneumoniae | 40 |
Case Studies and Research Findings
Several case studies have documented the biological effects of this compound:
- Study on K562 Cells : A recent study demonstrated that treatment with this compound resulted in a significant increase in apoptosis markers within 12 hours of incubation.
- Antimicrobial Efficacy : Another investigation reported promising results against common pathogens, suggesting further exploration into its use as an antimicrobial agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
